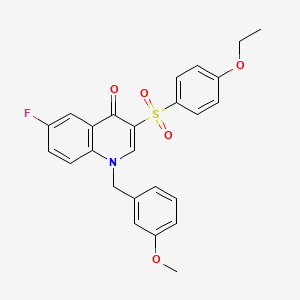

3-((4-ethoxyphenyl)sulfonyl)-6-fluoro-1-(3-methoxybenzyl)quinolin-4(1H)-one

Description

Properties

IUPAC Name |

3-(4-ethoxyphenyl)sulfonyl-6-fluoro-1-[(3-methoxyphenyl)methyl]quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22FNO5S/c1-3-32-19-8-10-21(11-9-19)33(29,30)24-16-27(15-17-5-4-6-20(13-17)31-2)23-12-7-18(26)14-22(23)25(24)28/h4-14,16H,3,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKTLFHINXKTSNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC(=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22FNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-((4-ethoxyphenyl)sulfonyl)-6-fluoro-1-(3-methoxybenzyl)quinolin-4(1H)-one, with CAS number 895639-57-3, is a synthetic compound belonging to the quinoline class. This compound has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to compile and summarize the available data regarding its biological activity, including structure-activity relationships (SAR), case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHFNOS, with a molecular weight of 467.5 g/mol. It features a quinoline backbone substituted with a sulfonyl group and various aromatic moieties, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHFNOS |

| Molecular Weight | 467.5 g/mol |

| CAS Number | 895639-57-3 |

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, quinoline derivatives have been shown to induce apoptosis in various cancer cell lines through mechanisms that involve the inhibition of key signaling pathways such as the PI3K/Akt and MAPK pathways .

Case Study:

A study focusing on related quinoline derivatives demonstrated that specific substitutions on the quinoline ring could enhance cytotoxicity against cancer cells. For example, compounds with electron-donating groups at the para position of the phenyl ring displayed increased activity against breast cancer cell lines, indicating a potential for further development in targeted cancer therapies .

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. Quinoline derivatives have been reported to exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve interference with bacterial DNA synthesis or function .

Research Findings:

In vitro studies have shown that compounds structurally similar to this compound possess minimum inhibitory concentrations (MICs) in the low micromolar range against several pathogenic strains, suggesting strong antimicrobial properties .

Structure-Activity Relationship (SAR)

The SAR analysis of quinoline derivatives indicates that:

- Sulfonyl Group: The presence of a sulfonyl group enhances solubility and bioavailability.

- Fluorine Substitution: The fluorine atom at position 6 increases lipophilicity, which may contribute to improved membrane permeability and biological activity.

- Aromatic Substituents: The ethoxy and methoxy groups contribute to increased electron density on the aromatic rings, enhancing interactions with biological targets.

Scientific Research Applications

Anticancer Activity

Research has indicated that quinolinone derivatives exhibit promising anticancer properties. Studies have shown that 3-((4-ethoxyphenyl)sulfonyl)-6-fluoro-1-(3-methoxybenzyl)quinolin-4(1H)-one can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated its effectiveness against various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses significant antibacterial and antifungal properties, making it a candidate for further development in treating infections caused by resistant strains of bacteria and fungi .

Enzyme Inhibition

Research indicates that this quinolinone derivative may act as an inhibitor of specific enzymes involved in disease pathways. For example, it has been studied for its ability to inhibit certain kinases and proteases, which are critical in cancer progression and other diseases . This inhibition could lead to therapeutic applications in treating conditions such as chronic inflammation and cancer.

Case Study 1: Anticancer Efficacy

In a controlled study, the effects of this compound were evaluated on human breast cancer cells. The results showed a dose-dependent reduction in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutics. Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway, highlighting its potential as an effective anticancer agent .

Case Study 2: Antimicrobial Activity

A series of experiments assessed the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria. The results indicated that it exhibited substantial inhibitory effects on bacterial growth, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism was attributed to disruption of bacterial cell wall synthesis .

Comparison with Similar Compounds

Structural and Substituent Analysis

Key analogs and their structural differences are summarized below:

*Calculated using ChemDraw.

Physicochemical and Electronic Properties

- Lipophilicity :

- The target compound’s 3-methoxybenzyl and 4-ethoxyphenylsulfonyl groups confer moderate logP (~3.5–4.0), balancing solubility and membrane permeability.

- Analogs with 4-chlorobenzyl () or 4-methylbenzyl () exhibit higher logP values (~4.5–5.0), favoring lipid bilayer penetration but reducing aqueous solubility.

- Electron Effects: Fluorine at position 6 (target) enhances electrophilicity compared to ethoxy-substituted analogs ().

Q & A

Q. What are the optimal synthetic conditions for preparing 3-((4-ethoxyphenyl)sulfonyl)-6-fluoro-1-(3-methoxybenzyl)quinolin-4(1H)-one with high yield and purity?

The synthesis typically involves multi-step reactions, including sulfonation, fluorination, and benzyl substitution. Key steps include:

- Sulfonation : Use of 4-ethoxyphenylsulfonyl chloride under anhydrous conditions with a base (e.g., pyridine) to introduce the sulfonyl group .

- Fluorination : Fluorine incorporation via nucleophilic aromatic substitution (NAS) using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in polar aprotic solvents like DMSO at 80–100°C .

- Benzylation : Reaction of the quinolinone core with 3-methoxybenzyl bromide in the presence of a catalyst (e.g., NaH) in THF or DCM .

Optimization : Temperature control (60–80°C), reaction time (12–24 hours), and purification via column chromatography (silica gel, ethyl acetate/hexane) are critical for achieving >85% purity .

Q. How can spectroscopic techniques (NMR, FT-IR, MS) confirm the structural integrity of this compound?

- NMR :

- ¹H NMR : Peaks at δ 8.2–8.5 ppm (quinolinone aromatic protons), δ 4.5–5.0 ppm (benzyl CH₂), and δ 1.3–1.5 ppm (ethoxy CH₃) confirm substituent positions .

- ¹³C NMR : Carbonyl (C=O) at ~180 ppm and sulfonyl (SO₂) at ~125 ppm validate core functionality .

- FT-IR : Strong absorptions at 1650–1680 cm⁻¹ (C=O), 1150–1200 cm⁻¹ (S=O), and 1250 cm⁻¹ (C-F) .

- MS : High-resolution ESI-MS should match the molecular formula (C₂₅H₂₁FNO₅S) with minimal fragmentation .

Advanced Questions

Q. What strategies resolve discrepancies between theoretical and experimental spectroscopic data for quinolinone derivatives?

- Comparative analysis : Cross-reference with structurally similar compounds (e.g., 6-ethoxy-3-(4-fluorobenzoyl)quinolin-4-one) to identify substituent-induced shifts .

- Computational validation : Use density functional theory (DFT) to simulate NMR/IR spectra and compare with experimental data .

- Controlled degradation studies : Hydrolyze the compound under acidic/basic conditions and analyze fragments to confirm substituent connectivity .

Q. How does the electronic environment introduced by sulfonyl and benzyl groups influence the compound's reactivity in nucleophilic substitution reactions?

- Sulfonyl group : Electron-withdrawing nature activates the quinolinone core for NAS at the 6-fluoro position. Substituent effects can be quantified via Hammett σ values .

- Benzyl group : The 3-methoxy substituent on the benzyl ring enhances steric hindrance, reducing reactivity at the N1 position. Competitive reactions (e.g., oxidation of the benzyl group) must be monitored using TLC or HPLC .

Experimental design : Conduct kinetic studies in varying solvents (e.g., DMF vs. THF) to assess solvent effects on reaction rates .

Q. What methodologies assess the compound's stability under varying pH and temperature conditions?

- pH stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts (e.g., hydrolyzed sulfonyl or benzyl groups) .

- Thermal stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures (>200°C expected for sulfonamide derivatives) .

- Photostability : Expose to UV light (300–400 nm) and analyze spectral changes via UV-Vis spectroscopy .

Data Contradiction Analysis

Q. How to address conflicting reports on the biological activity of sulfonyl-substituted quinolinones?

- Case study : If one study reports anticancer activity (IC₅₀ = 5 µM) while another shows no effect, consider:

- Assay variability : Test the compound across multiple cell lines (e.g., HeLa vs. MCF-7) with standardized protocols (e.g., MTT assay) .

- Purity verification : Ensure >95% purity via HPLC; trace impurities (e.g., unreacted benzyl bromide) may confound results .

- Structural analogs : Compare with 3-(4-chlorobenzenesulfonyl)quinolinone derivatives to isolate sulfonyl-specific effects .

Experimental Design for Biological Studies

Q. What in vitro models are suitable for evaluating the antimicrobial potential of this compound?

- Gram-positive bacteria : Staphylococcus aureus (ATCC 25923) with MIC determination via broth microdilution .

- Fungal strains : Candida albicans (ATCC 10231) using disk diffusion assays .

- Controls : Include ciprofloxacin (bacterial) and fluconazole (fungal) as positive controls. Assess cytotoxicity in mammalian cells (e.g., HEK293) via LDH assay .

Computational and Mechanistic Studies

Q. How can molecular docking predict the compound's interaction with cancer-related targets?

- Target selection : Prioritize kinases (e.g., EGFR, VEGFR) or tubulin, common targets for quinolinones .

- Software : Use AutoDock Vina or Schrödinger Suite. Validate docking poses with MD simulations (GROMACS) to assess binding stability .

- Experimental follow-up : Confirm inhibitory activity via kinase inhibition assays (e.g., ADP-Glo™) .

Synthesis of Derivatives for SAR Studies

Q. What modifications to the quinolinone core enhance selectivity for specific biological targets?

- Position 6 : Replace fluorine with chlorine to modulate electron density and steric effects .

- Position 3 : Substitute sulfonyl with carbonyl to compare bioactivity (e.g., 3-benzoyl vs. 3-sulfonyl derivatives) .

- Methodology : Optimize using parallel synthesis (e.g., 96-well plates) and characterize derivatives via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.